molecular formula C7H8N2 B1266065 1,5-Dimethyl-1H-pyrrole-2-carbonitrile CAS No. 56341-36-7

1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Cat. No. B1266065
CAS RN: 56341-36-7
M. Wt: 120.15 g/mol
InChI Key: DRXOPQFEWDRGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531465B1

Procedure details

5 g of 2-cyano-1,5-dimethylpyrrol are dissolved in 40 ml of ethanol and treated with 10 ml of triethylamine. 50 ml of an ethanolic H2S solution (3.8 g/100 ml) are added and the mixture is heated for ca. 15 hours in an autoclave at 70°. The reaction mixture is cooled and the solvent is evaporated off to obtain ca. a quarter of its volume. 1,5-dimethylpyrrol-2-carbothioamide crystallizes upon cooling at 0° in the form of a light yellow precipitate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]([CH3:9])[C:5]([CH3:8])=[CH:6][CH:7]=1)#[N:2].C(N(CC)CC)C.[SH2:17]>C(O)C>[CH3:9][N:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:3]1[C:1](=[S:17])[NH2:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1N(C(=CC1)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for ca. 15 hours in an autoclave at 70°
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
to obtain ca. a quarter of its volume
CUSTOM
Type
CUSTOM
Details
1,5-dimethylpyrrol-2-carbothioamide crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling at 0° in the form of a light yellow precipitate

Outcomes

Product
Name
Type
Smiles
CN1C(=CC=C1C)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.